molecular formula C8H6ClFO2 B13242822 2-Fluoro-3-methylphenyl chloroformate

2-Fluoro-3-methylphenyl chloroformate

Cat. No.: B13242822
M. Wt: 188.58 g/mol
InChI Key: UJHHWZHWOLMBIH-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylphenyl chloroformate is a chloroformate ester with the molecular formula C₈H₆ClFO₂ (inferred from structural analogs). Chloroformates, characterized by the functional group ClCOOR, are highly reactive acylating agents used in organic synthesis, pharmaceuticals, and agrochemicals. The fluorine atom at the ortho position and the methyl group at the meta position on the phenyl ring influence its electronic and steric properties. The electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, while the methyl group introduces moderate steric hindrance. These features make it suitable for selective reactions in complex syntheses, particularly in drug development where fluorinated motifs improve metabolic stability .

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

(2-fluoro-3-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6ClFO2/c1-5-3-2-4-6(7(5)10)12-8(9)11/h2-4H,1H3

InChI Key

UJHHWZHWOLMBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylphenyl chloroformate typically involves the reaction of 2-fluoro-3-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester .

Industrial Production Methods

Industrial production of 2-Fluoro-3-methylphenyl chloroformate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent safety protocols due to the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylphenyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylphenyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids, forming carbamates, carbonate esters, and mixed anhydrides, respectively. The molecular targets and pathways involved include the formation of stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
2-Fluoro-3-methylphenyl C₈H₆ClFO₂ ~188.58 (inferred) ortho-F, meta-CH₃ High reactivity (electron-withdrawing F), moderate steric hindrance
Ethyl Chloroformate C₃H₅ClO₂ 108.52 Ethyl group (R = C₂H₅) High reactivity with alcohols/amines; hydrolyzes to CO₂, HCl, ethanol
Methyl Chloroformate C₂H₃ClO₂ 94.50 Methyl group (R = CH₃) Extremely reactive; acute toxicity (LD₅₀: 205 mg/kg in rats)
2-Chlorophenyl Chloroformate C₇H₄Cl₂O₂ 191.01 ortho-Cl Enhanced electrophilicity due to Cl; used in peptide synthesis
4-Nitrophenyl Chloroformate C₇H₄ClNO₄ 201.57 para-NO₂ High reactivity (nitro group amplifies electrophilicity); forms stable intermediates
Cetyl Chloroformate C₁₇H₃₃ClO₂ 304.90 Long alkyl chain (C₁₆H₃₃) Used in esters/carbamates; high stability under controlled conditions

Market and Regulatory Landscape

  • 2-Fluoro-3-methylphenyl Chloroformate: Limited commercial data, but fluorinated intermediates are growing in demand (CAGR ~6.5% in pharma) .
  • Ethyl Chloroformate : Widely used; regulated under OSHA standards (exposure limit: 0.1 ppm) .
  • Cetyl Chloroformate : Market driven by specialty chemicals; blockchain tracking for compliance .

Biological Activity

2-Fluoro-3-methylphenyl chloroformate is an organic compound classified as a chloroformate, characterized by its unique structure featuring both fluorine and chlorine substituents on a phenyl ring. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of 2-Fluoro-3-methylphenyl chloroformate, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of 2-Fluoro-3-methylphenyl chloroformate is C9H8ClFO2\text{C}_9\text{H}_8\text{ClF}\text{O}_2. The presence of the fluorine atom enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. The synthesis typically involves the reaction of 2-Fluoro-3-methylphenol with phosgene (COCl₂) in the presence of a base like pyridine to neutralize hydrochloric acid produced during the reaction .

Biological Activity

While specific biological activity data for 2-Fluoro-3-methylphenyl chloroformate is somewhat limited, it is known that compounds in this class are often utilized to modify biomolecules such as proteins and peptides. These modifications are crucial for studying biomolecular structure and function, as well as for drug development .

The mechanism by which 2-Fluoro-3-methylphenyl chloroformate exerts its biological effects primarily involves its reactivity with nucleophiles. This reactivity allows it to form covalent bonds with various biomolecules, potentially altering their functions. Such modifications can lead to changes in enzymatic activity or receptor interactions, which are essential for understanding its biological implications .

Applications in Medicine and Research

  • Drug Development : The compound is investigated for its potential use in pharmaceuticals due to its ability to modify biological pathways. This includes applications in synthesizing drug candidates that may exhibit antimicrobial or anticancer properties .
  • Biochemical Assays : By introducing protective groups or labels via chloroformates, researchers can facilitate various biochemical assays that are vital for drug discovery and development .
  • Synthetic Organic Chemistry : As a versatile reagent, it plays a role in synthesizing complex organic molecules, which can be critical in developing new therapeutic agents .

Comparative Analysis with Similar Compounds

The uniqueness of 2-Fluoro-3-methylphenyl chloroformate lies in its combination of both fluorine and chlorine atoms on the phenyl ring. This dual substitution influences its reactivity profile significantly compared to other chloroformates.

Compound NameMolecular FormulaUnique Features
Methyl ChloroformateC2H3ClO2\text{C}_2\text{H}_3\text{ClO}_2Lacks fluorine and chlorine substituents
Ethyl ChloroformateC3H5ClO2\text{C}_3\text{H}_5\text{ClO}_2Similar to methyl but has an ethyl group
Phenyl ChloroformateC7H5ClO2\text{C}_7\text{H}_5\text{ClO}_2Lacks both fluorine and chlorine substituents
3-Chloro-2-fluorophenyl ChloroformateC8H6ClFO2\text{C}_8\text{H}_6\text{ClF}O_2Contains chlorine but not methyl substitution

Case Studies

While direct case studies specifically focusing on 2-Fluoro-3-methylphenyl chloroformate are sparse, related studies on similar compounds have shown promising results regarding their biological activities:

  • Antimicrobial Properties : Research indicates that chloroformates can exhibit antimicrobial properties when modifying specific bacterial proteins, enhancing their efficacy against resistant strains .
  • Anticancer Activity : Some derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapeutics .

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